molecular formula C10H13NO2S B12436561 2-Cyclohexylthiazole-5-carboxylic acid

2-Cyclohexylthiazole-5-carboxylic acid

Cat. No.: B12436561
M. Wt: 211.28 g/mol
InChI Key: PDCLFZFVXDPVLJ-UHFFFAOYSA-N
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Description

2-Cyclohexylthiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyl group and a carboxylic acid functional group. Thiazole rings are known for their aromaticity and biological activity, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of cyclohexylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Esters, amides, and other carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

    Thiazole-5-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.

    2-Phenylthiazole-5-carboxylic acid: Contains a phenyl group instead of a cyclohexyl group, which can alter its chemical and biological properties.

    2-Methylthiazole-5-carboxylic acid: The presence of a methyl group instead of a cyclohexyl group can significantly change its reactivity and applications.

Uniqueness: 2-Cyclohexylthiazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-cyclohexyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)

InChI Key

PDCLFZFVXDPVLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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